![molecular formula C18H24Cl6N4O2 B12602458 3,3'-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole] CAS No. 648440-93-1](/img/structure/B12602458.png)
3,3'-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole] is a synthetic organic compound characterized by its unique structure, which includes a dodecane backbone and two oxadiazole rings substituted with trichloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole] typically involves the reaction of dodecanedioic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with trichloroacetonitrile in the presence of a base, such as sodium ethoxide, to form the oxadiazole rings. The reaction conditions usually require refluxing in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole] can undergo various chemical reactions, including:
Oxidation: The trichloromethyl groups can be oxidized to form carboxylic acids.
Reduction: The oxadiazole rings can be reduced under specific conditions to form corresponding amines.
Substitution: The trichloromethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Scientific Research Applications
3,3’-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,3’-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole] involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl groups and oxadiazole rings can form strong interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(Dodecane-1,12-diyl)bis(1-methyl-1H-benzo[d]imidazol-3-ium) bromide
- 3,3’-(1,12-Dodecanediyl)bis(4-methyl-1,3-thiazol-3-ium)
Uniqueness
3,3’-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole] is unique due to its combination of a long dodecane chain and two oxadiazole rings with trichloromethyl groups. This structure imparts specific chemical and physical properties, such as high stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
648440-93-1 |
|---|---|
Molecular Formula |
C18H24Cl6N4O2 |
Molecular Weight |
541.1 g/mol |
IUPAC Name |
5-(trichloromethyl)-3-[12-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]dodecyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H24Cl6N4O2/c19-17(20,21)15-25-13(27-29-15)11-9-7-5-3-1-2-4-6-8-10-12-14-26-16(30-28-14)18(22,23)24/h1-12H2 |
InChI Key |
SGTHHZUCJSYEGE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCC1=NOC(=N1)C(Cl)(Cl)Cl)CCCCCC2=NOC(=N2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 3-[2-(aminomethyl)cyclohexyl]-](/img/structure/B12602375.png)
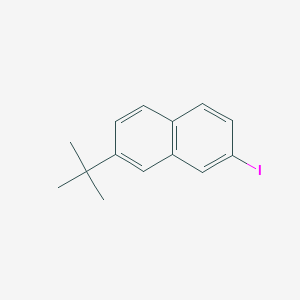
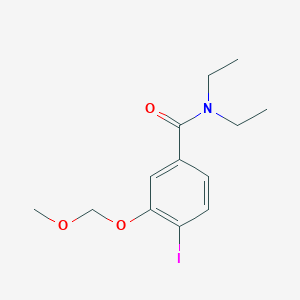
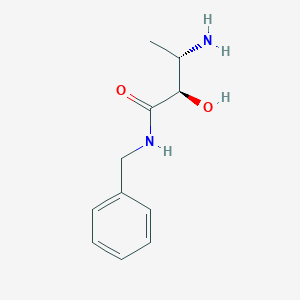
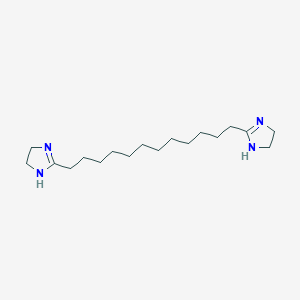
![9-Methyl-2,3,4,5-tetrahydro-1h-benzo[b]azepin-5-ylamine](/img/structure/B12602410.png)
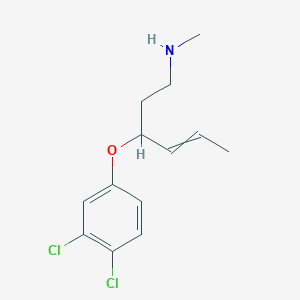
![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate](/img/structure/B12602425.png)
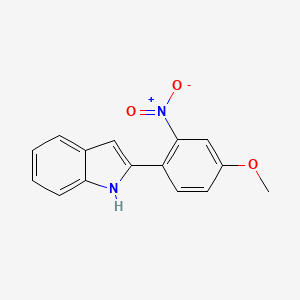
![6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12602447.png)
propanedinitrile](/img/structure/B12602451.png)
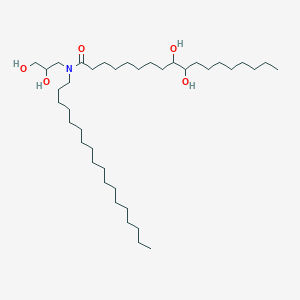
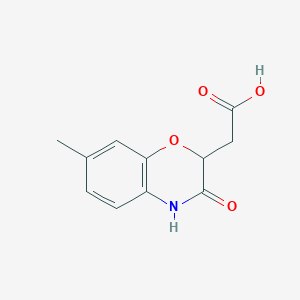
![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one](/img/structure/B12602488.png)
